Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate
Description
Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate is a bicyclic compound featuring two partially hydrogenated pyridine rings connected at the 2- and 3'-positions. Key functional groups include a hydroxyl group at position 4, a ketone at position 6, a trifluoromethyl (-CF₃) group at the 6'-position, and an ethyl ester at position 3.
Properties
Molecular Formula |
C14H13F3N2O4 |
|---|---|
Molecular Weight |
330.26 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-oxo-2-[6-(trifluoromethyl)pyridin-3-yl]-2,3-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C14H13F3N2O4/c1-2-23-13(22)11-9(20)5-8(19-12(11)21)7-3-4-10(18-6-7)14(15,16)17/h3-4,6,8,20H,2,5H2,1H3,(H,19,21) |
InChI Key |
DCKCJLPTOTYDMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CC(NC1=O)C2=CN=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt), leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The target compound is distinguished from analogues by its bipyridine scaffold. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
Physicochemical Properties
- Solubility : The target compound’s hydroxyl group may improve aqueous solubility relative to , which lacks polar substituents.
- Stability : The -CF₃ group in the target and reduces susceptibility to oxidative metabolism compared to compounds with electron-rich aromatic substituents (e.g., ) .
- Crystallinity: The bipyridine system may lead to distinct crystal packing vs. monocyclic analogues. For example, exhibits hydrogen-bonded chains along the c-axis due to C–H···O interactions .
Pharmacological Relevance
- Pyrimidine Derivatives : Compounds like are pharmacologically active due to their ability to mimic nucleobases, interfering with DNA/RNA synthesis .
- Enantioselectivity : The (S)-enantiomer in demonstrates the importance of stereochemistry in biological activity, a factor that may apply to the target compound if chiral centers are present .
- Trifluoromethyl Efficacy : The -CF₃ group in the target and is associated with enhanced bioavailability and target affinity in drug design .
Biological Activity
Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate is a complex organic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C13H10F3NO3
- Molecular Weight : 283.22 g/mol
- CAS Number : 26893-12-9
- Structure : The compound features a bipyridine backbone with a trifluoromethyl group and a carboxylate ester moiety.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- In Vitro Studies : Compounds with similar structures have shown effectiveness against various bacterial strains. For example, derivatives of quinoline and pyridine have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria at concentrations as low as 25 μg/mL .
Anticancer Activity
The anticancer properties of this compound class are noteworthy:
- Mechanism of Action : Research indicates that these compounds may inhibit specific kinases involved in cancer cell proliferation. For instance, the inhibition of TEAD transcription factors by related compounds has been documented, leading to reduced cell viability in YAP/TEAD-dependent cancer models .
- Case Study : A study involving a related compound demonstrated that treatment with MYF-03–69 resulted in significant cell cycle arrest at the G1 phase in cancer cell lines such as NCI-H226 and MSTO-211H .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Introduction of Trifluoromethyl Group | Enhances lipophilicity and cellular uptake |
| Hydroxyl Group Positioning | Critical for receptor binding affinity |
| Carboxylate Moiety | Influences solubility and bioavailability |
Toxicology and Safety
While the biological activities are promising, safety profiles must also be considered:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
